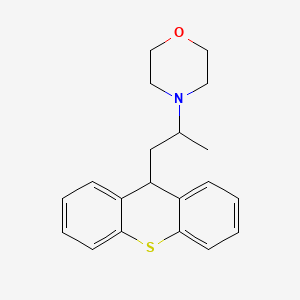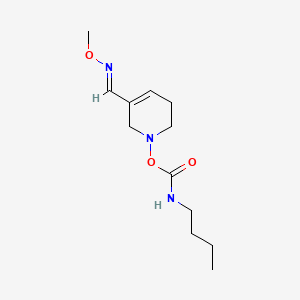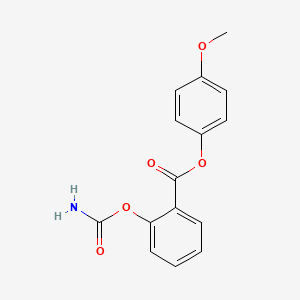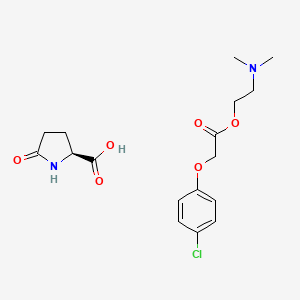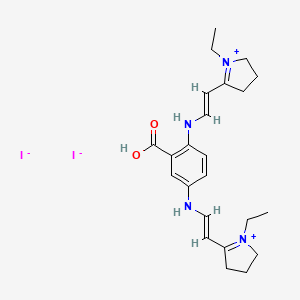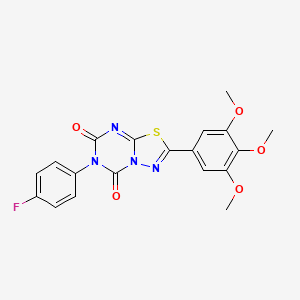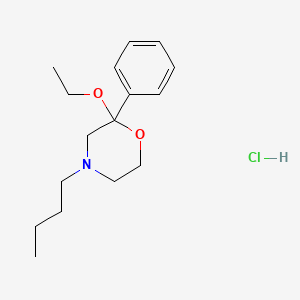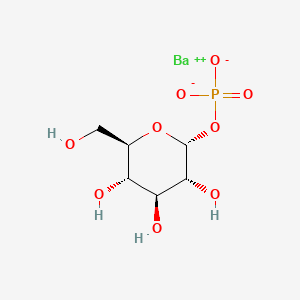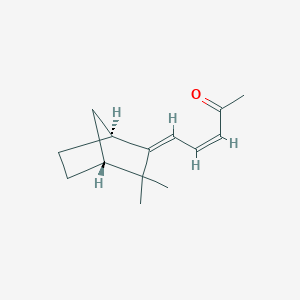
Bornelone, (3Z,5Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bornelone, (3Z,5Z)- is a compound with the molecular formula C14H20O and a molecular weight of 204.308. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is known for its unique stereochemistry, having two defined stereocenters and two E/Z centers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bornelone, (3Z,5Z)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 3-penten-2-one with 3,3-dimethylbicyclo[2.2.1]hept-2-ylidene. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of Bornelone, (3Z,5Z)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Bornelone, (3Z,5Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Bornelone, (3Z,5Z)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bornelone, (3Z,5Z)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Bornelone, (3Z,5Z)- can be compared with other similar compounds such as:
Bornelone, (3E,5Z)-: Differing in stereochemistry, which can affect its reactivity and applications.
3-Penten-2-one derivatives: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of Bornelone, (3Z,5Z)- lies in its specific stereochemistry and the resulting properties, making it valuable for certain applications where other compounds may not be as effective .
Propiedades
Número CAS |
93752-01-3 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(Z,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one |
InChI |
InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6-/t11-,12+/m0/s1 |
Clave InChI |
WDMFHQNUSVLQMS-WXIIKRRVSA-N |
SMILES isomérico |
CC(=O)/C=C\C=C/1\[C@H]2CC[C@H](C2)C1(C)C |
SMILES canónico |
CC(=O)C=CC=C1C2CCC(C2)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



